2-Amino-5-(2-bromoacetyl)benzonitrile
CAS No.: 88167-50-4
Cat. No.: VC17976091
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88167-50-4 |
|---|---|
| Molecular Formula | C9H7BrN2O |
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 2-amino-5-(2-bromoacetyl)benzonitrile |
| Standard InChI | InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3H,4,12H2 |
| Standard InChI Key | UJEZJLWSDUCAEA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CBr)C#N)N |
Introduction
Synthesis Methods
Conventional Synthetic Routes
The synthesis of 2-amino-5-(2-bromoacetyl)benzonitrile typically involves bromoacetylation of 2-amino-5-bromobenzonitrile. A proposed pathway includes:
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Acetylation: Reaction of 2-amino-5-bromobenzonitrile with acetyl chloride under basic conditions.
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Bromination: Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromoacetyl group .
Table 1: Representative Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acetylation | Acetyl chloride, Pyridine | Dichloromethane | 0–25°C | 85% |
| Bromination | NBS, AIBN | CCl₄ | 80°C | 72% |
Industrial-Scale Production
Industrial methods prioritize atom economy and solvent recovery. A patent (CN110746345B) describes a palladium-catalyzed coupling strategy for analogous brominated benzoylpyridines, suggesting scalable approaches for related intermediates . Key considerations include:
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Use of aprotic solvents (e.g., THF, DMF) to minimize side reactions.
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Catalytic systems like [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride for cross-coupling .
Physicochemical Properties
Spectroscopic Data
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IR (KBr): Peaks at ~2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).
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¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH₂), 7.8–7.6 (m, 3H, Ar-H), 4.3 (s, 2H, COCH₂Br) .
Applications in Pharmaceutical Chemistry
Role in Cimaterol Synthesis
2-Amino-5-(2-bromoacetyl)benzonitrile is a key intermediate in synthesizing Cimaterol (C₆H₁₃N₃O), a β₂-adrenergic agonist used to study lipolysis mechanisms . The bromoacetyl group undergoes nucleophilic displacement with amines to form the final drug scaffold.
Table 2: Pharmacological Relevance
| Application | Target | Mechanism | Reference |
|---|---|---|---|
| Lipolysis modulation | Adipocytes | β-adrenergic receptor agonism | |
| Anticancer agents | Tyrosine kinases | RTK inhibition |
Emerging Therapeutic Uses
Recent studies explore its derivatives as:
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Antimicrobial agents: Disruption of bacterial cell membranes .
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Kinase inhibitors: Blocking ATP-binding sites in cancer therapy .
Recent Advances and Future Directions
Green Synthesis Innovations
Efforts to replace hazardous solvents (e.g., CCl₄) with ionic liquids or water-based systems are underway . Catalytic methods using nanopalladium show promise for higher yields (>90%) and lower temperatures .
Drug Delivery Systems
Functionalization of the nitrile group into prodrugs (e.g., tetrazoles) enhances bioavailability. Current research focuses on:
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